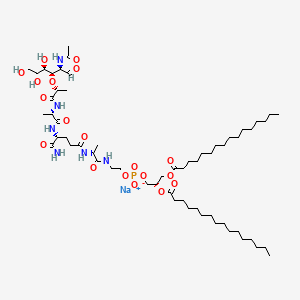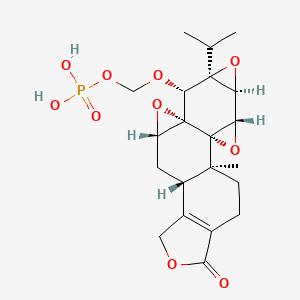
MK-8719
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MK-8719 is a highly potent and selective OGA inhibitor (EC50 = 52.7 nM) which is a Potential Treatment for Tauopathies. this compound showed excellent CNS penetration that has been advanced to first-in-human phase I clinical trials.
Wissenschaftliche Forschungsanwendungen
Behandlung von Tauopathien
MK-8719 ist ein potenter O-GlcNAcase (OGA)-Inhibitor, der als potenzielle Behandlung für Tauopathien identifiziert wurde {svg_1}. Tauopathien sind neurodegenerative Erkrankungen, die durch die Anhäufung von Tau-Proteinaggregaten im Gehirn gekennzeichnet sind, wie z. B. Alzheimer-Krankheit und progressive supranukleäre Paralyse {svg_2}.
Alzheimer-Krankheit
This compound hat sich bei der Behandlung der Alzheimer-Krankheit als vielversprechend erwiesen {svg_3}. Das Medikament wirkt, indem es OGA hemmt, wodurch die Bildung von pathologischem Tau reduziert wird, einem Protein, das sich in den Gehirnen von Alzheimer-Patienten zu Verklumpungen zusammenlagert {svg_4}. Diese Reduktion der Tau-Pathologie könnte möglicherweise das Fortschreiten der Krankheit verlangsamen {svg_5}.
Neurodegeneration
In einem Mausmodell der Tauopathie wurde festgestellt, dass this compound die Neurodegeneration lindert {svg_6}. Dies deutet darauf hin, dass das Medikament möglicherweise zur Behandlung anderer Erkrankungen eingesetzt werden könnte, die durch Neurodegeneration gekennzeichnet sind {svg_7}.
Gehirnatrophie
Es wurde gezeigt, dass this compound die Gehirnatrophie in einem Mausmodell der Tauopathie reduziert {svg_8}. Gehirnatrophie oder der Verlust von Neuronen ist ein häufiges Merkmal vieler neurodegenerativer Erkrankungen {svg_9}.
O-GlcNAcylierung
This compound erhöht den O-GlcNAc-Spiegel im Gehirn {svg_10}. O-GlcNAcylierung ist eine posttranslationale Modifikation von Proteinen, die an einer Vielzahl zellulärer Prozesse beteiligt ist, darunter Transkription, Metabolismus und Zellsignalgebung {svg_11}.
PDE4-Hemmung
Es wurde festgestellt, dass this compound PDE4 selektiv hemmt. Diese Hemmung kann verwendet werden, um die Auswirkungen von PDE4 auf verschiedene biologische Prozesse zu untersuchen.
Wirkmechanismus
Target of Action
MK-8719 is a potent inhibitor of the enzyme O-GlcNAcase (OGA) . OGA is responsible for removing O-GlcNAc moieties from proteins . This enzyme has emerged as a promising therapeutic target for treating tauopathies, a group of neurodegenerative diseases characterized by the accumulation of tau protein aggregates .
Mode of Action
This compound interacts with OGA, inhibiting its activity . This inhibition leads to an increase in the levels of O-GlcNAcylated proteins, including tau . O-GlcNAcylation of tau has been shown to influence tau phosphorylation and aggregation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the O-GlcNAcylation pathway . By inhibiting OGA, this compound increases the levels of O-GlcNAcylated proteins. This modification has been shown to influence the phosphorylation and aggregation of tau, a protein that plays a central role in tauopathies .
Pharmacokinetics
This compound has been optimized to have high potency, selectivity, and excellent central nervous system (CNS) exposure . It also demonstrates metabolic stability and favorable pharmacokinetics . In vivo, oral administration of this compound elevates brain and peripheral blood mononuclear cell O-GlcNAc levels in a dose-dependent manner .
Result of Action
The primary molecular effect of this compound’s action is the elevation of O-GlcNAc levels in the brain and peripheral blood mononuclear cells . At the cellular level, this compound reduces pathological tau and ameliorates brain atrophy in a mouse model of human tauopathy .
Biochemische Analyse
Biochemical Properties
MK-8719 plays a crucial role in biochemical reactions by inhibiting the enzyme O-GlcNAcase. This enzyme is responsible for removing O-GlcNAc moieties from proteins. By inhibiting O-GlcNAcase, this compound increases the levels of O-GlcNAc-modified proteins. This modification can influence protein function, stability, and interactions. This compound interacts with various biomolecules, including tau protein, by preventing its de-O-GlcNAcylation, thereby reducing its hyperphosphorylation and aggregation .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In neuronal cells, this compound increases O-GlcNAc levels, which has been shown to reduce the formation of neurofibrillary tangles composed of hyperphosphorylated tau. This compound influences cell signaling pathways by modulating the activity of proteins involved in these pathways through O-GlcNAcylation. Additionally, this compound affects gene expression and cellular metabolism by altering the modification state of transcription factors and metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of O-GlcNAcase, which prevents the removal of O-GlcNAc from proteins. This inhibition leads to an increase in O-GlcNAc-modified proteins, which can alter their function and interactions. This compound binds to the active site of O-GlcNAcase, blocking its catalytic activity. This results in the stabilization of O-GlcNAc-modified tau, reducing its hyperphosphorylation and aggregation. Additionally, this compound may influence other O-GlcNAcylated proteins involved in cellular signaling and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained activity in both in vitro and in vivo studies. Long-term treatment with this compound leads to a continuous increase in O-GlcNAc levels, which correlates with a reduction in pathological tau and neurodegeneration. The stability and degradation of this compound have been studied, showing that it maintains its inhibitory activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In the rTg4510 mouse model of tauopathy, this compound has been administered at doses ranging from 1 to 100 mg/kg. Higher doses of this compound result in greater increases in O-GlcNAc levels and more pronounced reductions in pathological tau. At very high doses, potential toxic or adverse effects may be observed, highlighting the importance of determining an optimal therapeutic dose .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein O-GlcNAcylation. By inhibiting O-GlcNAcase, this compound increases the levels of O-GlcNAc-modified proteins, which can affect metabolic flux and metabolite levels. The compound interacts with enzymes and cofactors involved in the addition and removal of O-GlcNAc, influencing the overall metabolic state of the cell .
Transport and Distribution
This compound is transported and distributed within cells and tissues, showing excellent central nervous system (CNS) penetration. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound accumulates in the brain, where it exerts its effects on O-GlcNAc levels and tau pathology. The distribution of this compound within tissues is crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus, where O-GlcNAcase is active. This compound affects the activity and function of O-GlcNAc-modified proteins in these compartments. The compound may also influence the localization of proteins by altering their O-GlcNAcylation state, which can affect their targeting signals and post-translational modifications .
Eigenschaften
CAS-Nummer |
1382799-40-7 |
|---|---|
Molekularformel |
C9H14F2N2O3S |
Molekulargewicht |
268.2788 |
IUPAC-Name |
(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-3a,6,7,7a-tetrahydro-5H-pyrano[3,2-d]thiazole-6,7-diol |
InChI |
InChI=1S/C9H14F2N2O3S/c1-2-12-9-13-3-4(14)5(15)6(7(10)11)16-8(3)17-9/h3-8,14-15H,2H2,1H3,(H,12,13)/t3-,4-,5+,6+,8-/m1/s1 |
InChI-Schlüssel |
UDQTXCHQKHIQMH-KYGLGHNPSA-N |
SMILES |
O[C@H]1[C@H](O)[C@@]2([H])N=C(NCC)S[C@@]2([H])O[C@@H]1C(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MK-8719; MK 8719; MK8719; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)






![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)

